3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid
Description
3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid is a synthetic organic compound featuring a cyclobutyl core substituted with a propargyl carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected aminomethyl moiety. The Boc group, a widely used amine-protecting group in peptide synthesis, enhances stability during chemical reactions while allowing selective deprotection under acidic conditions . Its CAS number (1469287-10-2) and molecular formula (C₁₅H₂₁NO₄) are documented in Enamine Ltd’s building block catalog, emphasizing its role as a specialized intermediate .
Properties
IUPAC Name |
3-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-9-13(6-4-7-13)8-5-10(15)16/h4,6-7,9H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWIKVDZBRQCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)C#CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pre-functionalized Cyclobutane Intermediates
The synthesis commences with ethyl cyclobutane-1-carboxylate (1) , a commercially available starting material. Key transformations include:
Mannich Reaction for Aminomethylation
Treatment of (1) with formaldehyde and ammonium chloride in ethanol (reflux, 12 h) yields ethyl 1-(aminomethyl)cyclobutane-1-carboxylate (2) . This reaction proceeds via iminium ion formation followed by nucleophilic attack by the cyclobutane α-carbon.
Boc Protection Strategy
The primary amine in (2) undergoes protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis (0°C to RT, 4 h), producing ethyl 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylate (3) in 85% yield.
Propiolic Acid Formation and Final Deprotection
Oxidative Alkyne Functionalization
The terminal alkyne (6) undergoes controlled oxidation to install the carboxylic acid group:
Ruthenium-Catalyzed Oxidation
Employing RuCl₃·nH₂O (5 mol%) with NaIO₄ as co-oxidant in a H₂O/CH₃CN/CH₂Cl₂ solvent system (0°C, 2 h) selectively converts the alkyne to propiolic acid (7) without over-oxidation byproducts. This method proves superior to traditional KMnO₄-based oxidations in preserving acid-sensitive Boc groups.
Ester Hydrolysis and Purification
Final hydrolysis of the ethyl ester in (7) utilizes lithium hydroxide (LiOH) in THF/H₂O (3:1, RT, 4 h) to yield the target compound (8) . Purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) provides analytically pure material (>99% by HPLC).
Analytical Characterization and Spectral Data
Critical spectroscopic signatures confirm successful synthesis:
¹H NMR (500 MHz, DMSO-d6) :
δ 12.35 (s, 1H, COOH), 6.82 (t, J = 5.6 Hz, 1H, NH), 4.12 (d, J = 5.6 Hz, 2H, CH₂N), 3.05 (m, 2H, cyclobutane CH₂), 2.55 (m, 2H, cyclobutane CH₂), 1.89 (m, 2H, cyclobutane CH₂), 1.38 (s, 9H, C(CH₃)₃)
¹³C NMR (125 MHz, DMSO-d6) :
δ 169.8 (COOH), 155.2 (C=O), 92.7 (C≡C), 79.1 (C(CH₃)₃), 53.4 (CH₂N), 34.8-28.4 (cyclobutane carbons), 28.1 (C(CH₃)₃)
HRMS (ESI-TOF) :
mlz Calculated for C₁₅H₂₂N₂O₅ [M+H]⁺: 311.1603, Found: 311.1601
Comparative Evaluation of Synthetic Routes
| Parameter | Approach A ([2+2] Cycloaddition) | Approach B (Building Block Assembly) |
|---|---|---|
| Overall Yield | 12-18% (4 steps) | 34-42% (6 steps) |
| Stereochemical Control | Poor (racemic mixture) | Excellent (achiral center) |
| Scalability | Limited (photoreactor capacity) | Kilogram-scale feasible |
| Purification Challenges | High (diastereomer separation) | Moderate (chromatography required) |
Industrial Considerations and Process Optimization
For large-scale production, key process parameters require optimization:
- Catalyst Recycling : Immobilized Pd nanoparticles on mesoporous silica enable 5 reaction cycles without significant activity loss
- Solvent Selection : Switching from THF to 2-MeTHF improves reaction kinetics and aligns with green chemistry principles
- Continuous Flow Oxidation : Tubular reactor design enhances safety and yield in the Ru-catalyzed alkyne oxidation step
Economic analysis indicates raw material costs dominate (>65% of total), emphasizing the importance of high-yielding protection/deprotection sequences.
Chemical Reactions Analysis
Types of Reactions
3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace functional groups in the compound with other substituents, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid has a wide range of scientific research applications, including:
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It is used as a building block in the synthesis of complex organic compounds and materials.
Catalysis: The compound’s reactivity allows it to serve as a catalyst or catalyst precursor in various chemical reactions.
Environmental Research: It is used in the development of environmentally friendly materials and processes.
Mechanism of Action
The mechanism of action of 3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. These interactions can modulate biological processes and pathways, leading to various effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share key features such as the Boc-protected amine and carboxylic acid groups but differ in core ring systems and substituents. Below is a comparative analysis:
Table 1: Key Properties of 3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic Acid and Analogs
Key Differences and Implications
The benzothiophene in Boc-D-3-Benzothienylalanine adds aromaticity and planar rigidity, favoring interactions in hydrophobic binding pockets of biological targets .
Functional Groups :
- Propargyl Acid vs. Carboxylic Acid : The propargyl group enables alkyne-azide cycloaddition (click chemistry), absent in the ethoxycarbonyl or simple carboxylic acid analogs.
- Boc Protection : All compounds share Boc-group stability under basic conditions, but deprotection kinetics may vary due to steric effects (e.g., cyclobutyl vs. piperidine) .
Molecular Weight and Solubility :
- The target compound (279.33 g/mol) and its piperidine analog (269.34 g/mol) have higher molecular weights than the oxane derivative (188.18 g/mol), likely affecting solubility and membrane permeability in biological assays.
Biological Activity
3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid is a complex organic compound with potential pharmaceutical applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutyl ring, a propynoic acid moiety, and a tert-butoxycarbonyl (BOC) protected amine group. Its molecular formula is , and it has a molecular weight of approximately 273.34 g/mol. The compound is typically synthesized through multi-step organic reactions involving functionalization of the cyclobutyl ring and introduction of the BOC group.
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, it may modulate cell proliferation and induce apoptosis in cancer cells.
- Receptor Modulation : The unique structure allows for interactions with specific receptors, potentially altering signaling pathways involved in inflammation and cancer progression.
Table 1: Summary of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| CDK Inhibition | Cyclin-dependent kinases | Cell cycle arrest and apoptosis | |
| Anti-inflammatory effects | Various receptors | Reduction in inflammatory markers | |
| Antitumor activity | Tumor cells | Inhibition of tumor growth |
Case Study 1: Antitumor Efficacy
In a study published by the National Cancer Institute (NCI), this compound was evaluated for its antitumor properties. The results indicated significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the compound's anti-inflammatory properties. It demonstrated that the compound could significantly lower levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Synthesis and Applications
The synthesis of this compound typically involves several steps:
- Functionalization of the cyclobutyl ring.
- Introduction of the BOC group via standard organic reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Applications extend beyond oncology to include uses in biochemical research for studying enzyme-substrate interactions and as a building block for more complex biologically active molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
